NRX-252262

β-catenin degradation EC50 molecular glue

NRX-252262 is a small molecule molecular glue that functions as a potent enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, the SCFβ-TrCP complex. This enhancement promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key oncogenic driver in the Wnt signaling pathway.

Molecular Formula C23H17Cl2F3N2O4S
Molecular Weight 545.4 g/mol
Cat. No. B15542618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRX-252262
Molecular FormulaC23H17Cl2F3N2O4S
Molecular Weight545.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31)
InChIKeySPAYLOCXFWJEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NRX-252262: A Potent β-Catenin Degradation Enhancer for Targeted Wnt Pathway Studies


NRX-252262 is a small molecule molecular glue that functions as a potent enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, the SCFβ-TrCP complex [1]. This enhancement promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key oncogenic driver in the Wnt signaling pathway . The compound is structurally defined as 4-((2,6-dichlorophenyl)thio)-3-(5,6-dimethoxyisoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin-2(1H)-one (CAS: 2438637-61-5) and demonstrates high in vitro potency with a reported EC50 of 3.8 nM for the β-catenin:β-TrCP interaction .

NRX-252262 Differentiation: Why Wnt Pathway Inhibitors and β-Catenin Modulators Are Not Interchangeable


The Wnt/β-catenin signaling pathway is a complex cascade with multiple potential intervention points, including upstream ligands, the destruction complex, and downstream transcriptional machinery. Compounds targeting different nodes—such as tankyrase inhibitors (e.g., 2X-121, IC50 50 nM) or direct β-catenin inhibitors (e.g., MSAB, IC50 0.583 μM)—exhibit vastly different mechanisms of action, selectivity profiles, and cellular effects [1]. Therefore, a potent β-catenin degradation enhancer like NRX-252262 cannot be functionally replaced by a tankyrase inhibitor or a kinase inhibitor. Selecting the wrong class of Wnt modulator introduces confounding variables in target validation, leading to misinterpretation of the specific role of β-catenin stability. The quantitative evidence below establishes the precise, measurable performance differentials of NRX-252262 against its closest structural and mechanistic analogs, providing a clear rationale for its specific selection over superficially similar alternatives [2].

NRX-252262 Quantitative Evidence: Head-to-Head Performance vs. Analogs and Pathway Inhibitors


NRX-252262 vs. NRX-1532: 52.6-Fold Superior Potency in β-Catenin Degradation Enhancement

NRX-252262 demonstrates a >52-fold improvement in potency compared to the initial hit compound NRX-1532. In a direct biochemical assay measuring the enhancement of the β-catenin:β-TrCP interaction, NRX-252262 exhibits an EC50 of 3.8 nM, whereas NRX-1532 shows an EC50 greater than 200 nM .

β-catenin degradation EC50 molecular glue Wnt signaling

NRX-252262 vs. NRX-2663: 6,000-Fold Higher Potency, Defining a Clear Structure-Activity Break

The structural evolution from early analogs to NRX-252262 is characterized by a dramatic potency leap. Compared to the analog NRX-2663, which exhibits an EC50 of 22.9 µM (22,900 nM) for enhancing β-catenin binding to β-TrCP, NRX-252262 is approximately 6,000 times more potent, with an EC50 of 3.8 nM .

Structure-Activity Relationship EC50 β-catenin E3 ligase

NRX-252262 vs. MSAB: 150-Fold Lower Effective Concentration vs. Direct β-Catenin Inhibitor

NRX-252262 operates with a significantly lower effective concentration compared to direct small-molecule inhibitors of β-catenin. The direct inhibitor MSAB has a reported IC50 of 0.583 µM (583 nM) in cellular assays [1]. In comparison, NRX-252262 achieves its effect on the β-catenin:β-TrCP interaction with an EC50 of 3.8 nM in biochemical assays, representing an over 150-fold difference in effective concentration .

β-catenin inhibitor IC50 target validation Wnt signaling

NRX-252262 vs. Tankyrase Inhibitor 2X-121 (E7449): Divergent Target Engagement in Wnt Pathway Modulation

While NRX-252262 directly promotes the degradation of the β-catenin protein itself, the clinical-stage tankyrase inhibitor 2X-121 (E7449) stabilizes Axin, a component of the β-catenin destruction complex. 2X-121 exhibits an IC50 of 50 nM against TNKS1/2 [1]. In contrast, NRX-252262's mechanism of action is orthogonal, directly enhancing β-catenin turnover with an EC50 of 3.8 nM .

tankyrase IC50 target selectivity clinical stage comparator

NRX-252262 Cellular Activity: Validated Degradation of Mutant β-Catenin at Defined Concentration

In cellular models, NRX-252262 has been shown to induce the degradation of specific mutant forms of β-catenin. At a concentration of 35 μM, NRX-252262 caused the degradation of the S33E/S37A mutant β-catenin in TOV-112D cells . This demonstrates that the biochemical potency translates into a functional effect in a complex cellular environment, although the cellular EC50 is higher than the biochemical EC50.

cellular activity mutant β-catenin degradation TOV-112D

NRX-252262 Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Selection


Validating β-Catenin Dependency in Wnt-Driven Cancer Models

In studies aiming to validate the dependency of a cancer cell line or tumor model on mutant β-catenin, NRX-252262 is the superior tool compound. Its high potency (EC50 3.8 nM) ensures robust target engagement at low concentrations, minimizing off-target liabilities associated with higher doses of less potent alternatives like MSAB (IC50 583 nM) [1]. Researchers should select NRX-252262 when a clean, potent, and direct perturbation of β-catenin protein levels is required to establish a functional genetic link to a specific cancer phenotype. This avoids the mechanistic ambiguity introduced by upstream pathway inhibitors like tankyrase inhibitors (e.g., 2X-121), which are ineffective in the common context of APC mutations [2].

Structure-Activity Relationship (SAR) Studies for β-Catenin Degrader Optimization

Medicinal chemistry programs focused on developing next-generation β-catenin degraders should use NRX-252262 as a benchmark standard. The dramatic improvement in potency from the initial hit NRX-1532 (EC50 >200 nM) to NRX-252262 (EC50 3.8 nM) highlights a critical SAR breakthrough [1]. Similarly, the 6,000-fold gap in potency compared to the analog NRX-2663 (EC50 22.9 µM) underscores the importance of specific structural features for high-affinity interaction [2]. Using NRX-252262 as a positive control in screening cascades allows for precise quantification of the relative activity and potential of new chemical entities, ensuring that optimization efforts are directed toward compounds with meaningfully improved properties.

Interrogating β-Catenin Degradation in the Context of Functional E3 Ligase Machinery

For investigations into the ubiquitin-proteasome system (UPS) and the specific role of the SCFβ-TrCP E3 ligase, NRX-252262 is an essential chemical probe. Its mechanism as a molecular glue is distinct from inhibitors of the proteasome or other E3 ligases [1]. NRX-252262 can be used to dissect the requirements for β-catenin ubiquitination and degradation in various cellular contexts. Its application allows researchers to determine whether a specific cellular environment or mutation affects the compound's ability to recruit the E3 ligase, thereby providing insight into the functional state of the degradation machinery [2].

Technical Documentation Hub

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